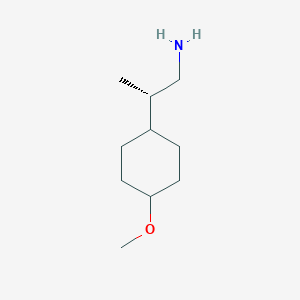
(2S)-2-(4-Methoxycyclohexyl)propan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2S)-2-(4-Methoxycyclohexyl)propan-1-amine, also known as Methoxetamine (MXE), is a dissociative drug that belongs to the arylcyclohexylamine class of compounds. MXE is a synthetic drug that was first synthesized in 2010 and has gained popularity as a recreational drug due to its dissociative and hallucinogenic effects.
Mécanisme D'action
MXE blocks the NMDA receptor by binding to the receptor's ion channel, which prevents the influx of calcium ions into the neuron. This inhibition leads to a decrease in the excitability of the neuron and a reduction in the release of neurotransmitters such as glutamate and dopamine. MXE also has affinity for other receptors such as the serotonin transporter and sigma receptor, which may contribute to its psychoactive effects.
Biochemical and Physiological Effects:
MXE has been shown to induce dissociative and hallucinogenic effects in humans, including altered perception, distorted thinking, and changes in mood and behavior. MXE has also been shown to have analgesic and anesthetic effects in animal studies, which may make it useful for pain management in humans. MXE has a relatively long duration of action, with effects lasting up to 6-8 hours.
Avantages Et Limitations Des Expériences En Laboratoire
MXE has several advantages for lab experiments, including its ability to induce dissociative and hallucinogenic effects in humans, which may be useful for studying the effects of dissociative drugs on the brain. MXE also has a relatively long duration of action, which allows for longer experimental periods. However, MXE has several limitations, including its potential for abuse and its lack of specificity for the NMDA receptor, which may make it difficult to interpret experimental results.
Orientations Futures
Future research on MXE should focus on its potential therapeutic applications, such as its use as an anesthetic or pain management drug. Further studies are also needed to elucidate the mechanism of action of MXE and its effects on the brain. Additionally, research on the potential long-term effects of MXE use is needed to better understand the risks associated with this drug.
Méthodes De Synthèse
MXE is synthesized by reacting 3-methoxyphenylacetone with cyclohexylamine in the presence of a reducing agent such as sodium borohydride. The resulting product is then purified and crystallized to obtain pure MXE. The synthesis of MXE is a complex process that requires expertise in organic chemistry and access to specialized equipment and chemicals.
Applications De Recherche Scientifique
MXE has been used in scientific research to study the mechanism of action of dissociative drugs and their effects on the brain. MXE acts as an NMDA receptor antagonist, which means it blocks the activity of the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of synaptic plasticity and learning and memory processes.
Propriétés
IUPAC Name |
(2S)-2-(4-methoxycyclohexyl)propan-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21NO/c1-8(7-11)9-3-5-10(12-2)6-4-9/h8-10H,3-7,11H2,1-2H3/t8-,9?,10?/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHPGZTZHXMFEEI-XNWIYYODSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1CCC(CC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CN)C1CCC(CC1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2412113.png)
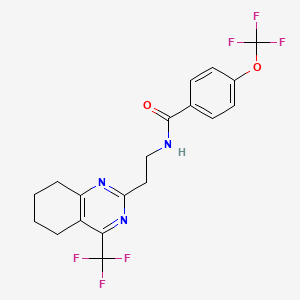
![2-{[(4-Bromo-2-methylphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2412116.png)
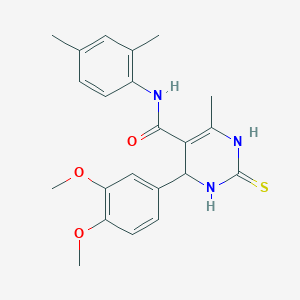
![9-(3-chloro-2-methylphenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2412122.png)
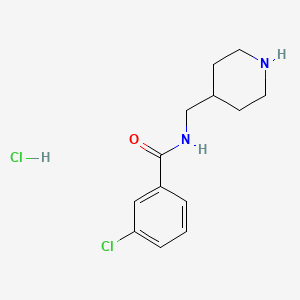

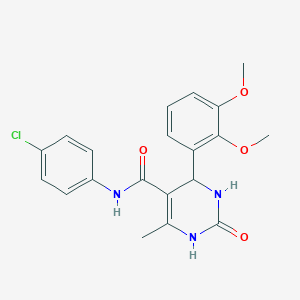

![3-(6-(3,5-dimethyl-1H-pyrazol-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)propanoic acid](/img/structure/B2412130.png)
![3-[(Cyclopent-3-en-1-yl)methoxy]-1-methyl-1,2-dihydropyrazin-2-one](/img/structure/B2412133.png)
![ethyl 3-[(4-ethylphenyl)sulfamoyl]-1H-pyrazole-5-carboxylate](/img/structure/B2412134.png)
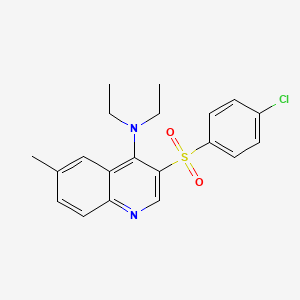
![2-(1-(3,4-difluorobenzyl)azetidin-3-yl)-5-methyl-1H-benzo[d]imidazole oxalate](/img/structure/B2412136.png)